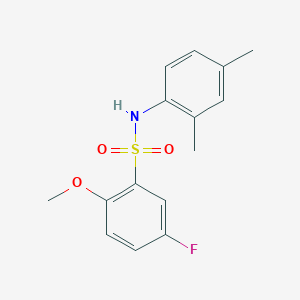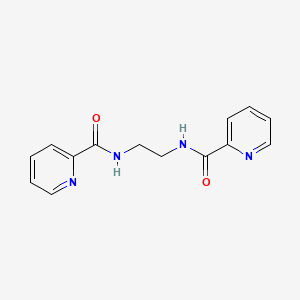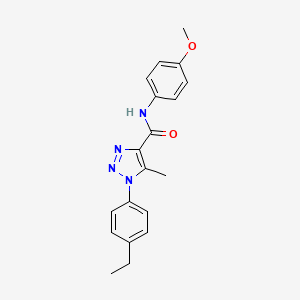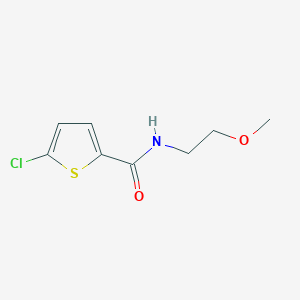
N-(2,4-dimethylphenyl)-5-fluoro-2-methoxybenzenesulfonamide
Übersicht
Beschreibung
N-(2,4-dimethylphenyl)-5-fluoro-2-methoxybenzenesulfonamide, also known as DFB, is a sulfonamide derivative that has been extensively studied for its potential therapeutic applications. DFB has been found to exhibit a wide range of biological activities, including anti-inflammatory, anti-cancer, and anti-microbial effects.
Wirkmechanismus
The mechanism of action of N-(2,4-dimethylphenyl)-5-fluoro-2-methoxybenzenesulfonamide is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. In cancer cells, this compound has been found to inhibit the activity of histone deacetylases (HDACs), which are enzymes that regulate gene expression. HDAC inhibition leads to the upregulation of pro-apoptotic genes and the downregulation of anti-apoptotic genes, ultimately resulting in cancer cell death. In addition, this compound has been shown to inhibit the activity of protein kinase C (PKC), which is a signaling pathway involved in cell proliferation and survival.
Biochemical and Physiological Effects:
This compound has been found to exhibit various biochemical and physiological effects in different cell types. In cancer cells, this compound has been shown to induce cell cycle arrest and apoptosis, as well as inhibit cell migration and invasion. In addition, this compound has been found to inhibit the expression of various angiogenic factors, which are proteins involved in the formation of new blood vessels that are essential for tumor growth and metastasis. In immune cells, this compound has been shown to inhibit the production of pro-inflammatory cytokines and chemokines, as well as reduce the activation of various immune cells.
Vorteile Und Einschränkungen Für Laborexperimente
N-(2,4-dimethylphenyl)-5-fluoro-2-methoxybenzenesulfonamide has several advantages for lab experiments, including its relatively low cost and ease of synthesis. In addition, this compound has been found to exhibit low toxicity in various cell types, making it a potentially safe and effective therapeutic agent. However, there are also limitations to using this compound in lab experiments. For example, this compound has poor solubility in water, which can limit its bioavailability and efficacy. Furthermore, the mechanism of action of this compound is not fully understood, which can make it difficult to optimize its therapeutic potential.
Zukünftige Richtungen
There are several future directions for research on N-(2,4-dimethylphenyl)-5-fluoro-2-methoxybenzenesulfonamide. One area of interest is the development of novel analogs of this compound with improved solubility and bioavailability. Another area of research is the identification of the specific enzymes and signaling pathways targeted by this compound, which can provide insight into its mechanism of action and potential therapeutic applications. Furthermore, the use of this compound in combination with other anti-cancer agents or immunomodulatory drugs may enhance its therapeutic efficacy. Finally, the evaluation of this compound in clinical trials for various disease indications is warranted to determine its safety and efficacy in humans.
Wissenschaftliche Forschungsanwendungen
N-(2,4-dimethylphenyl)-5-fluoro-2-methoxybenzenesulfonamide has been extensively studied for its potential therapeutic applications in various fields of medicine. In cancer research, this compound has been found to exhibit anti-tumor activity by inducing cell cycle arrest and apoptosis in cancer cells. In addition, this compound has been shown to inhibit the growth and metastasis of cancer cells in animal models. This compound has also been found to exhibit anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines and chemokines. Furthermore, this compound has been shown to possess anti-microbial properties against various bacterial and fungal strains.
Eigenschaften
IUPAC Name |
N-(2,4-dimethylphenyl)-5-fluoro-2-methoxybenzenesulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16FNO3S/c1-10-4-6-13(11(2)8-10)17-21(18,19)15-9-12(16)5-7-14(15)20-3/h4-9,17H,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SXNDQVFJTZNQRD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NS(=O)(=O)C2=C(C=CC(=C2)F)OC)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16FNO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-[4-(9H-fluoren-2-ylmethyl)-1-isopropyl-2-piperazinyl]ethanol](/img/structure/B4684637.png)
![1-ethyl-3-[3-(4-methoxyphenyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-1,3-dihydro-2H-indol-2-one](/img/structure/B4684647.png)
![1-{4-[4-(pentafluorobenzoyl)-1-piperazinyl]phenyl}ethanone](/img/structure/B4684653.png)
![N-{4-[(tert-butylamino)carbonyl]phenyl}-4-(2-ethoxyethoxy)benzamide](/img/structure/B4684662.png)
![3-[3-(4-chloro-3-methyl-1H-pyrazol-1-yl)propyl]-2-[(2-fluorobenzyl)thio]-4(3H)-quinazolinone](/img/structure/B4684669.png)
![1-(2-phenylethyl)-5-[(2-phenyl-5-pyrimidinyl)methylene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4684677.png)
![2-{[4-allyl-5-(4,5,6,7-tetrahydro-1-benzothien-3-yl)-4H-1,2,4-triazol-3-yl]thio}-N-cyclopentylacetamide](/img/structure/B4684684.png)


![methyl 3-(4-methoxybenzyl)-1-(2-methoxyphenyl)-7-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-5-carboxylate](/img/structure/B4684714.png)
![3-(2-hydroxy-4-methylphenyl)-2-mercapto-6-methylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B4684723.png)
![methyl ({5-[(2,5-dichlorophenoxy)methyl]-4-ethyl-4H-1,2,4-triazol-3-yl}thio)acetate](/img/structure/B4684731.png)

![3-[4-(2-amino-2-oxoethoxy)-3-methoxyphenyl]-2-cyano-N-(4-fluorobenzyl)acrylamide](/img/structure/B4684742.png)